molecular formula C24H28N2O3 B11705123 N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

Cat. No.: B11705123
M. Wt: 392.5 g/mol
InChI Key: ARFSHJQOCZNESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butyl-substituted phenyl group and an isoindoline-1,3-dione moiety attached to a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the isoindoline-1,3-dione moiety reacts with a hexanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the hexanamide chain, which can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced isoindoline-1,3-dione moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can serve as a tool for studying biological processes and pathways, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The butyl-substituted phenyl group and hexanamide chain can influence the compound’s overall binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide: Similar structure but with a pentanamide chain instead of hexanamide.

    N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide: Similar structure but with a heptanamide chain instead of hexanamide.

    N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)octanamide: Similar structure but with an octanamide chain instead of hexanamide.

Uniqueness

N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-butylphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C24H28N2O3/c1-2-3-9-18-13-15-19(16-14-18)25-22(27)12-5-4-8-17-26-23(28)20-10-6-7-11-21(20)24(26)29/h6-7,10-11,13-16H,2-5,8-9,12,17H2,1H3,(H,25,27)

InChI Key

ARFSHJQOCZNESF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.